2-Nitrophenyl benzoate
Description
Properties
CAS No. |
1523-12-2 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(2-nitrophenyl) benzoate |
InChI |
InChI=1S/C13H9NO4/c15-13(10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)14(16)17/h1-9H |
InChI Key |
PNBOBRKDXRJMTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Other CAS No. |
1523-12-2 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Phenyl Benzoate (CAS 93-99-2)
- Structure : Lacks a nitro group; the phenyl ring is directly attached to the ester group.
- Reactivity : Less electrophilic compared to nitro-substituted analogs, making it less reactive in nucleophilic acyl substitution reactions.
- Applications : Primarily used as a plasticizer or fragrance component .
4-Nitrophenyl Benzoate
- Structure : Features a nitro group at the para position.
- Electronic Effects : The para-nitro group provides strong electron-withdrawing effects, enhancing the electrophilicity of the ester carbonyl group. This increases reactivity in hydrolysis or enzymatic cleavage compared to the ortho isomer.
- Crystallography : Analogous compounds like 4-nitrophenyl 2-chlorobenzoate () exhibit well-defined crystal structures due to para-substituent symmetry, suggesting that 4-nitrophenyl benzoate may have higher melting points than its ortho counterpart .
Methyl Benzoate (CAS 93-58-3)
- Structure : Aliphatic ester with a methyl group instead of a nitrophenyl group.
- Stability : Less prone to hydrolysis than aromatic esters due to weaker electron-withdrawing effects.
- Synthesis : Nitration of methyl benzoate yields 3-nitro derivatives (meta position), highlighting regioselectivity differences compared to phenyl benzoate nitration .
Bioactivity in BR Analogs
demonstrates that substituent position critically influences bioactivity in brassinosteroid (BR) analogs. For example, hydroxyl groups at C2 vs. C3 in BR analogs led to differences in growth promotion in the Rice Lamina Inclination Test.
Microbial Degradation
Microorganisms like Rhodococcus sp. CS-1 degrade aromatic compounds via the benzoate pathway, with 13–15% of unigenes involved in this process (). The nitro group’s position in 2-nitrophenyl benzoate may slow degradation due to steric effects or electronic deactivation, whereas para-substituted nitrobenzoates might be metabolized more efficiently .
Physicochemical Properties
| Property | This compound (Inferred) | 4-Nitrophenyl Benzoate | Phenyl Benzoate | Methyl Benzoate |
|---|---|---|---|---|
| Solubility | Low in water; moderate in organic solvents | Similar to ortho isomer but higher polarity | Low polarity; soluble in non-polar solvents | High solubility in organic solvents |
| Melting Point | Likely lower due to steric hindrance | Higher (crystalline symmetry) | 69–71°C | −12°C |
| Reactivity | Moderate electrophilicity | High electrophilicity | Low | Very low |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-nitrophenyl benzoate, and how can reaction efficiency be optimized?
- Methodology : this compound is typically synthesized via esterification of benzoic acid derivatives with 2-nitrophenol. Key steps include using coupling agents like dicyclohexylcarbodiimide (DCC) or acid catalysts (e.g., H₂SO₄). Reaction efficiency depends on stoichiometric ratios, solvent polarity (e.g., dichloromethane or DMF), and temperature control (60–80°C). Purity can be enhanced via recrystallization from ethanol/water mixtures. For advanced optimization, kinetic studies using HPLC to monitor intermediate formation are recommended .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Protocols :
- Storage : Seal containers under inert gas (argon/nitrogen) and store in a dry, ventilated environment at 0–6°C to prevent hydrolysis or photodegradation .
- Safety : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .
Q. What analytical techniques are most reliable for characterizing this compound?
- Techniques :
- NMR : Confirm ester linkage via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl).
- LC-MS : Use reverse-phase C18 columns with ESI-MS in negative ion mode for purity assessment (expected [M-H]⁻ at m/z 257.2). Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic acyl substitution?
- Mechanistic Insight : The ortho-nitro group increases electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, hydrazines). Kinetic studies using stopped-flow spectrophotometry or computational modeling (DFT) can quantify activation barriers. Competing pathways (e.g., nitro group reduction under basic conditions) require pH control (pH 6–8) to avoid side reactions .
Q. What experimental strategies resolve contradictions in reported degradation rates of this compound under varying pH conditions?
- Contradiction Analysis : Conflicting degradation data may arise from differences in buffer composition (e.g., phosphate vs. acetate) or light exposure. To standardize:
- Use UV-Vis spectroscopy (λ = 310 nm) to track hydrolysis kinetics.
- Conduct parallel experiments under controlled lighting (dark vs. UV-A) and replicate using isotopically labeled derivatives (e.g., ¹³C-benzoate) to trace degradation pathways .
Q. How can this compound be utilized as a probe for studying enzyme activity in acyltransferase assays?
- Application : The compound serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 2-nitrophenol, detectable at 405 nm. Optimize assays by:
- Varying substrate concentrations (0.1–5 mM) in Tris-HCl buffer (pH 7.5).
- Including inhibitors (e.g., PMSF for serine hydrolases) to validate specificity. Proteomic cross-referencing (e.g., 2D-PAGE) identifies off-target enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
